Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate
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Overview
Description
Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.12 g/mol . It is known for its applications in various scientific research fields and industrial processes. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenoxyacetate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate typically involves the reaction of 4,6-dichloro-2,3-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-yl)acetate: Similar in structure but contains a trifluoromethyl group instead of dimethyl groups.
2,4-Dichloro-6-methylpyrimidine: Contains a pyrimidine ring instead of a phenoxyacetate structure.
Uniqueness
Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is unique due to its specific substitution pattern on the phenoxyacetate structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific and industrial purposes .
Properties
Molecular Formula |
C11H12Cl2O3 |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C11H12Cl2O3/c1-6-7(2)11(9(13)4-8(6)12)16-5-10(14)15-3/h4H,5H2,1-3H3 |
InChI Key |
IDVTZUFANQMFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)OCC(=O)OC)C |
Origin of Product |
United States |
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